3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of bithiophene and carbazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the bithiophene and carbazole precursors. One common method involves the bromination of 3,4-dihexyl[2,2’-bithiophen] to introduce the bromo group at the 5’ position. This is followed by a coupling reaction with 9-ethyl-9H-carbazole under specific conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties .
Wissenschaftliche Forschungsanwendungen
3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.
Photocatalysis: The compound can be used in photocatalytic applications, where it helps in the conversion of light energy into chemical energy.
Material Science: It is studied for its potential use in creating new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bithiophene and carbazole units contribute to the overall stability and electronic properties of the compound, enabling it to interact with various molecular targets and pathways involved in electronic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: This compound is similar in structure but lacks the carbazole unit, which affects its electronic properties.
2,5-Dibromo-3-hexylthiophene: Another related compound, but with different alkyl chain lengths and substitution patterns.
Uniqueness
What sets 3-(5’-Bromo-3’,4-dihexyl[2,2’-bithiophen]-5-yl)-9-ethyl-9H-carbazole apart is the combination of bithiophene and carbazole units, which provides a unique set of electronic properties. This makes it particularly useful in applications requiring high charge mobility and stability .
Eigenschaften
CAS-Nummer |
917561-54-7 |
---|---|
Molekularformel |
C34H40BrNS2 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
3-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]-9-ethylcarbazole |
InChI |
InChI=1S/C34H40BrNS2/c1-4-7-9-11-15-24-22-31(34-25(23-32(35)38-34)16-12-10-8-5-2)37-33(24)26-19-20-30-28(21-26)27-17-13-14-18-29(27)36(30)6-3/h13-14,17-23H,4-12,15-16H2,1-3H3 |
InChI-Schlüssel |
OAHBUXLQGBPFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.